molecular formula C9H18ClNO3 B1487801 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 164364-89-0

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B1487801
CAS No.: 164364-89-0
M. Wt: 223.7 g/mol
InChI Key: OVKGKGFETXUASF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyproheptadine hydrochloride is synthesized through a multi-step processThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, cyproheptadine hydrochloride is produced using large-scale chemical synthesis techniques. The process involves the use of various reagents and catalysts to ensure high yield and purity of the final product .

Mechanism of Action

Cyproheptadine hydrochloride exerts its effects by acting as a competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors, thereby inhibiting their physiological effects. This mechanism is responsible for its antihistamine and antiserotonin properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyproheptadine hydrochloride is unique due to its combined antihistamine, anticholinergic, and antiserotonergic properties. This combination makes it effective in treating a wide range of conditions, including allergic reactions, migraines, and serotonin syndrome .

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-8(2)5-6(7(11)12)9(3,4)10(8)13;/h6,13H,5H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKGKGFETXUASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 3
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 4
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 5
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride

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